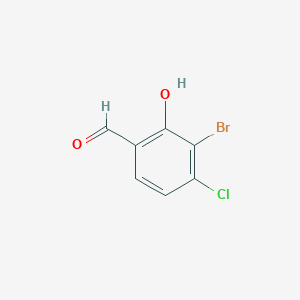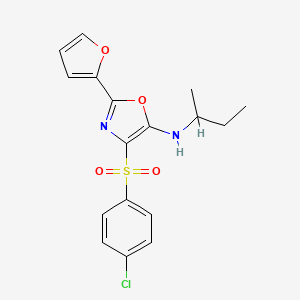
(Z)-3-acetamido-3-phenylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Z)-3-acetamido-3-phenylacrylic acid” is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 . It has diverse applications and exhibits intriguing properties in scientific research. Its versatile nature enables investigations into various fields such as organic synthesis, medicinal chemistry, and material science.
Molecular Structure Analysis
The molecular structure of “this compound” consists of an acetamido group (CONH2), a phenyl group (C6H5), and an acrylic acid group (CH2=CHCOOH). The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules .Scientific Research Applications
Nucleic Acid Chemistry
(Z)-3-acetamido-3-phenylacrylic acid: may play a role in the chemistry of nucleic acids, which are the building blocks of genetic material. The compound could be involved in the synthesis of modified nucleotides or nucleic acid analogues that have potential therapeutic applications. For instance, it might be used to create antisense oligonucleotides, which can bind to specific RNA sequences and regulate gene expression .
Gene Silencing Therapies
In the field of genetic engineering and gene therapy, This compound could be utilized to modify oligonucleotides for gene silencing applications. These modifications can enhance the stability and efficacy of siRNA (small interfering RNA) molecules, which are used to silence specific genes that may be responsible for diseases .
Fluorescent Probes for Bioimaging
The compound might be used in the design and synthesis of fluorescent probes. These probes can be attached to biomolecules, allowing for the visualization of cellular processes in real-time. This application is crucial in the study of cell biology and the development of new diagnostic tools .
Bionanotechnology
This compound: could contribute to the development of DNA-based materials for bionanotechnology. DNA has emerged as a versatile material for constructing nanoscale structures, and chemical modifications provided by compounds like this one can enhance the properties and functionalities of DNA materials .
Chemical Biology
In chemical biology, the compound may be used to create covalent conjugates with biomolecules, which can be used to study biological processes or as part of targeted drug delivery systems. These conjugates can help in understanding the interaction between drugs and their targets at the molecular level .
Synthetic Biology
The field of synthetic biology could benefit from the use of This compound in the creation of new biological systems or organisms. This compound could be part of a toolkit for modifying biological parts or pathways, leading to the production of novel biomaterials or biofuels .
properties
IUPAC Name |
(Z)-3-acetamido-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDEJVYLGPZKS-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC(=O)O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C(=O)O)/C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine](/img/structure/B2358380.png)

![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2358382.png)





![7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2358393.png)


![1-(3-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2358398.png)

